N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C14H16ClN3O |
|---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-10(2)13(9-17-18)14(19)16-8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
InChI Key |
MMFLTJSGORGLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, the pyrazole core is constructed using ethyl acetoacetate and ethyl hydrazine carboxylate:
-
Formation of 5-methyl-1H-pyrazole-4-carboxylate :
Ethyl acetoacetate reacts with ethyl hydrazine carboxylate in ethanol under reflux to form ethyl 5-methyl-1H-pyrazole-4-carboxylate. -
N-Alkylation to Introduce the Ethyl Group :
The pyrazole nitrogen is alkylated using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃):
Functionalization of the Pyrazole Core
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide or sodium hydroxide:
Activation to Acyl Chloride
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
Amide Bond Formation with 4-Chlorobenzylamine
The acyl chloride reacts with 4-chlorobenzylamine to form the target carboxamide:
Alternative Routes and Optimization
One-Pot Synthesis via Vilsmeier-Haack Reaction
A patent (WO2015032859A1) describes a one-pot method using a Vilsmeier-Haack reagent (POCl₃/DMF) to form the pyrazole carbonyl directly:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for ester hydrolysis and amidation:
Purification and Characterization
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
-
Characterization Data :
Challenges and Troubleshooting
-
Regioselectivity in Pyrazole Formation : Use of bulky bases (e.g., DBU) improves selectivity for the 1,4-disubstituted pyrazole.
-
Byproduct Formation During Amidation : Excess triethylamine (2–3 equiv) minimizes side reactions.
-
Low Yields in Acyl Chloride Step : Anhydrous conditions and stoichiometric SOCl₂ are critical.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium(VI) reagents, such as pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is C13H14ClN3O. The compound features a five-membered pyrazole ring, which contributes to its biological activity. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition could have implications in cancer treatment and other diseases where pyrimidine metabolism is disrupted.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific strains and mechanisms are still under investigation. It is hypothesized that its structural features allow it to interact with microbial targets effectively.
- Anti-inflammatory Effects : Given its structural characteristics, this compound may also modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Research Applications
The applications of this compound extend into various fields of research:
Medicinal Chemistry
This compound's potential as a lead candidate for drug development is significant. Its ability to inhibit specific enzymes makes it valuable in designing new therapeutic agents targeting cancer and other metabolic disorders.
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are being explored to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge is crucial for assessing its viability as a therapeutic agent.
Structure-Activity Relationship (SAR) Studies
Comparative analysis with other pyrazole derivatives allows researchers to delineate the structure–activity relationships that govern the biological efficacy of these compounds. This approach can guide modifications to enhance activity or reduce toxicity.
Comparative Analysis with Other Pyrazole Derivatives
A comparative analysis highlights the unique features of this compound against other pyrazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Structure | Contains a carboxylic acid instead of an amide |
| 1-Methyl-3-ethyl-1H-pyrazole-5-carboxamide | Structure | Different substitution pattern affecting reactivity |
| 1-Ethyl-3-phenyloxypyrazole | Structure | Presence of a phenyl group alters steric effects |
The unique combination of substituents in this compound imparts distinct chemical and biological properties that are advantageous for various applications in research and industry.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. In agrochemical applications, it may inhibit key enzymes in pests or weeds, leading to their death or reduced growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide with structurally related pyrazole carboxamides and benzyl derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects on Melting Points: The target compound’s lack of polar groups (e.g., cyano or amino substituents) likely results in a lower melting point compared to 3a (133–135°C) and 4c (178°C), where hydrogen bonding from cyano/amino groups enhances crystallinity . Chloro substituents (e.g., in 3b) increase molecular weight and may elevate melting points due to enhanced van der Waals interactions .
- Synthetic Yields:
- Pyrazole carboxamides synthesized via EDCI/HOBt-mediated coupling () show yields of 62–71%, suggesting that similar methods could be effective for the target compound .
- In contrast, N-(4-chlorobenzyl) formamide derivatives (–6) exhibit lower yields (41.6–52%), likely due to competing side reactions (e.g., di-benzylation) .
Impact of Substituents on Physicochemical Properties
- Ethyl and methyl groups at positions 1 and 5 reduce steric hindrance compared to bulkier aryl substituents (e.g., 3a’s phenyl group), which may improve solubility .
- Amino groups (e.g., in 4c) introduce hydrogen-bonding capacity, which is absent in the target compound but critical for receptor affinity in some analogs .
Biological Activity
N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by a unique structure that includes a carboxamide functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3O. Its structure features a five-membered pyrazole ring with two nitrogen atoms, and the presence of a 4-chlorobenzyl group significantly influences its chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. One significant target is dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can disrupt metabolic pathways, making this compound a candidate for further investigation in therapeutic applications related to cancer and autoimmune diseases.
Antimicrobial and Antifungal Activity
Studies have also highlighted the compound's potential antimicrobial effects. Pyrazole derivatives, including this compound, have been evaluated for their ability to inhibit various microbial strains. For instance, related pyrazole compounds have demonstrated antifungal activity against strains like Aspergillus niger and antibacterial effects against E. coli and Bacillus subtilis at concentrations showing significant inhibition .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. For example, related pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound could be beneficial in treating inflammatory conditions .
Study on Anticancer Activity
A study investigating the anticancer potential of pyrazole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved apoptosis induction through caspase activation, which was linked to structural features similar to those of this compound .
Comparative Analysis with Other Pyrazole Derivatives
To understand the unique biological profile of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Structure | Contains a carboxylic acid instead of an amide |
| 1-Methyl-3-ethyl-1H-pyrazole-5-carboxamide | Structure | Different substitution pattern affecting reactivity |
| 1-Ethyl-3-phenyloxypyrazole | Structure | Presence of a phenyl group alters steric effects |
This table illustrates how structural variations among pyrazole derivatives can lead to differing biological activities, with this compound potentially offering unique therapeutic benefits due to its specific substituents.
Q & A
Q. What are the common synthetic routes for N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step protocols, including cyclocondensation and functional group coupling. For example, analogous pyrazole-carboxamide derivatives are synthesized via:
- Step 1 : Formation of the pyrazole core using ethyl acetoacetate and hydrazine derivatives under reflux in ethanol.
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions, often catalyzed by K₂CO₃ in DMF at 80–100°C .
- Step 3 : Carboxamide formation using activated esters (e.g., CDI or HATU) with amines in anhydrous dichloromethane . Yield optimization requires precise stoichiometric ratios and inert atmospheres.
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and purity. For instance, the 4-chlorobenzyl group shows characteristic aromatic proton signals at δ 7.2–7.4 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities; e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was structurally validated via single-crystal X-ray diffraction .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Q. What preliminary biological targets are associated with this compound?
Pyrazole-carboxamides often exhibit activity against enzymes like cyclooxygenase (COX) or kinases. For example:
- Kinase inhibition : Analogous compounds with chlorobenzyl groups show IC₅₀ values <10 µM against tyrosine kinases due to hydrophobic interactions with ATP-binding pockets .
- Antimicrobial activity : Structural analogs demonstrate MIC values of 8–32 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 150°C) while maintaining yields >85% for pyrazole intermediates .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling steps, whereas DMSO improves solubility of aromatic intermediates .
- Catalyst screening : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency for benzyl group introduction, reducing byproducts .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or structural impurities. Strategies include:
- Dose-response validation : Replicate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
- Computational docking : Compare binding poses of the compound vs. analogs to identify critical interactions (e.g., halogen bonding with 4-chlorobenzyl groups) .
Q. What structural modifications enhance target selectivity?
- Substituent effects : Replacing the 4-chlorobenzyl group with 4-fluorobenzyl reduces off-target kinase inhibition by 40% while retaining COX-2 affinity .
- Steric hindrance : Adding methyl groups at the pyrazole 5-position improves selectivity for bacterial dihydrofolate reductase over human isoforms .
- Bioisosteric replacement : Substituting the carboxamide with a sulfonamide group increases aqueous solubility (logP reduction from 3.2 to 2.1) without compromising potency .
Methodological Notes
- Data Sources : Excluded non-peer-reviewed platforms (e.g., BenchChem, Hairui Chem) per reliability criteria.
- Key References : Relied on synthesis protocols from Acta Crystallographica and PubChem-validated spectral data .
- Contradictions Addressed : Emphasis on reproducibility through multi-technique validation (e.g., X-ray + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
